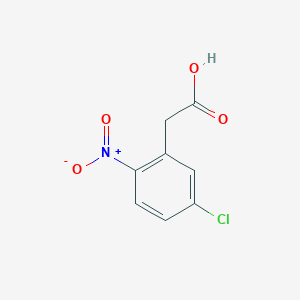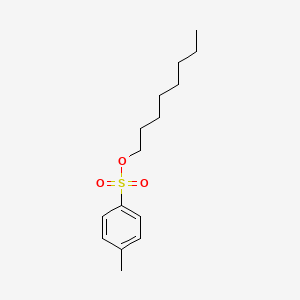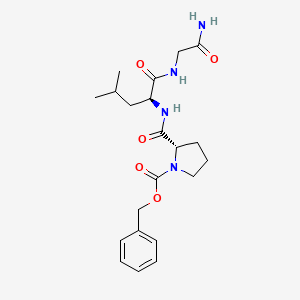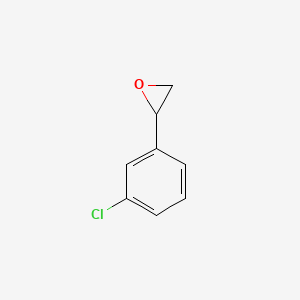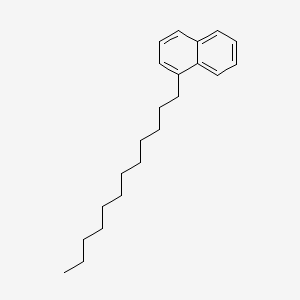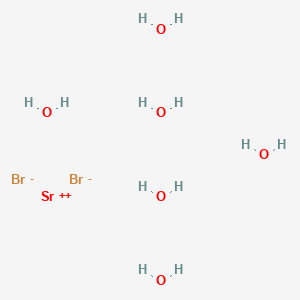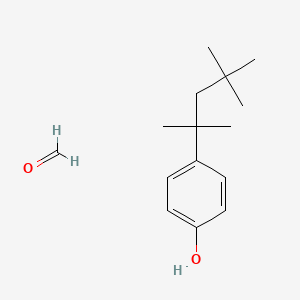
7-氯-1H-吲哚-2-羧酸
描述
7-Chloro-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2 . It has a molecular weight of 195.60 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached at the 7th position and a carboxylic acid group attached at the 2nd position .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-2-carboxylic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
生物碱合成
“7-氯-1H-吲哚-2-羧酸”是合成多种生物碱的反应物,如(±)-二溴法克林和(±)-旋覆花碱。 这些化合物由于其复杂的结构和生物活性,在药物化学中具有潜在的应用 .
雷尼霉素类似物的制备
该化合物用于雷尼霉素G类似物的立体选择性制备。 雷尼霉素是一类海洋天然产物,已显示出有希望的抗肿瘤特性 .
抗病毒活性
吲哚衍生物,包括与“7-氯-1H-吲哚-2-羧酸”相关的衍生物,已对其对多种RNA和DNA病毒的抗病毒活性进行了研究,表明其在抗病毒药物开发中的潜在用途 .
癌症治疗
吲哚的结构基序在用于癌症治疗的化合物中很普遍。 “7-氯-1H-吲哚-2-羧酸”独特的结构可能有助于合成针对癌细胞的生物活性化合物 .
抗菌特性
吲哚,天然和合成的,包括“7-氯-1H-吲哚-2-羧酸”的衍生物,显示出各种生物学上重要的特性,包括抗菌活性 .
整合酶抑制剂用于HIV治疗
吲哚-2-羧酸衍生物已评估其作为整合酶链转移抑制剂(INSTI)的作用,整合酶链转移抑制剂对于损害HIV病毒复制至关重要。 这表明在HIV治疗中具有潜在的应用 .
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which include 7-chloro-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity being exhibited.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these impacted pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound’s action would result in a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
7-Chloro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 7-Chloro-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the inhibition of enzyme activity, which is significant in the context of therapeutic applications. Additionally, this compound can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of 7-Chloro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, 7-Chloro-1H-indole-2-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 7-Chloro-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the therapeutic potential of 7-Chloro-1H-indole-2-carboxylic acid.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Chloro-1H-indole-2-carboxylic acid in laboratory settings are essential for its application in research. Over time, this compound may undergo degradation, leading to changes in its biochemical properties . Studies have shown that indole derivatives can exhibit long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for designing experiments and interpreting results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is vital for determining the therapeutic window and safety profile of 7-Chloro-1H-indole-2-carboxylic acid.
Metabolic Pathways
7-Chloro-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into different metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the metabolism of indole derivatives can lead to the formation of active metabolites that contribute to their biological activity . Understanding these pathways is essential for optimizing the therapeutic potential of 7-Chloro-1H-indole-2-carboxylic acid.
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 7-Chloro-1H-indole-2-carboxylic acid in specific tissues can influence its therapeutic effects . Understanding these processes is essential for developing effective delivery strategies for this compound.
Subcellular Localization
The subcellular localization of 7-Chloro-1H-indole-2-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been reported to localize in the nucleus, where they can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 7-Chloro-1H-indole-2-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
7-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAHBFPKVINGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183088 | |
| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28899-75-4 | |
| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28899-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028899754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

